molecular formula C30H42O7 B1674616 灵芝酸A CAS No. 100665-40-5

灵芝酸A

货号: B1674616
CAS 编号: 100665-40-5
分子量: 514.6 g/mol
InChI 键: OVUOUFPIPZJGME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

灵芝酸A是一种三萜类化合物,存在于传统中药灵芝中。 该化合物以其多种生物活性而闻名,包括保肝、抗炎和抗癌特性 。this compound因其潜在的治疗应用而被广泛研究,使其成为天然产物研究领域的重要化合物。

科学研究应用

Anticancer Properties

Mechanism of Action

Ganoderenic Acid A exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Research indicates that it can suppress the growth of human hepatocellular carcinoma (HCC) cells, breast cancer cells, and osteosarcoma cells through several mechanisms:

  • Cell Cycle Arrest : Ganoderenic Acid A induces cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.
  • Apoptosis Induction : It promotes apoptosis by modulating key proteins such as cyclin D1, p21, and cleaved caspase-3, enhancing apoptotic pathways while reducing migratory and invasive capabilities of cancer cells .

Case Studies

  • Hepatocellular Carcinoma : In vitro studies demonstrated that Ganoderenic Acid A significantly inhibited the proliferation of HepG2 and SMMC7721 cells in a dose-dependent manner, with notable effects on apoptosis markers .
  • Breast Cancer : Similar findings were observed in breast cancer models where Ganoderenic Acid A suppressed colony formation and invasive behavior .

Neuroprotective Effects

Targeting Parkinson's Disease

Recent computational studies suggest that Ganoderenic Acid A may target leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. The compound showed promise as a potential treatment option due to its ability to modulate neuroinflammatory responses and protect dopaminergic neurons .

Case Studies

  • In Vitro Studies : Molecular docking studies indicated that Ganoderenic Acid A binds effectively to LRRK2, warranting further validation through in vivo experiments to explore its therapeutic potential against neurodegenerative diseases .

Metabolic Disorders

Lipid Metabolism Regulation

Ganoderenic Acid A has been shown to ameliorate hyperlipidemia in animal models by improving lipid metabolism and altering gut microbiota composition. Key findings include:

  • Weight Management : The compound significantly reduced body weight gain and adipose tissue hypertrophy in high-fat diet-induced mice.
  • Gut Microbiota Modulation : High-throughput sequencing revealed that Ganoderenic Acid A supplementation altered the gut microbiota structure, promoting beneficial microbial phylotypes associated with improved lipid metabolism .

Case Studies

  • Animal Models : In a study involving hyperlipidemic mice, Ganoderenic Acid A led to significant changes in hepatic metabolites and improved biochemical parameters related to lipid metabolism .

Immunomodulatory Effects

Ganoderenic Acid A has been investigated for its immunomodulatory properties, particularly its ability to enhance immune responses.

  • Inhibition of Immunosuppression : Studies have indicated that it can counteract immunosuppressive conditions induced by agents like cyclophosphamide, thereby improving immune function through modulation of immune-related gene expression .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anticancer Induces apoptosis; inhibits proliferationEffective against HCC, breast cancer
Neuroprotection Targets LRRK2; reduces neuroinflammationPotential treatment for Parkinson's disease
Metabolic Disorders Regulates lipid metabolism; alters gut microbiotaReduces weight gain; improves lipid profiles
Immunomodulation Enhances immune response; counters immunosuppressionImproves immune function in animal models

作用机制

灵芝酸A的作用机制涉及其与各种分子靶点和途径的相互作用。 主要机制之一是抑制β-葡萄糖醛酸酶,这种酶参与葡萄糖醛酸苷的代谢 。这种抑制导致葡萄糖醛酸苷的积累,这在肝损伤等疾病中可能具有治疗作用。

This compound还通过调节信号通路(如Ras/MAPK通路)发挥作用 。这种调节可导致抑制癌细胞增殖和诱导癌细胞凋亡。 此外,this compound已被证明可以调节p53-MDM2通路,导致p53活化和诱导肿瘤细胞凋亡

准备方法

合成路线和反应条件: 灵芝酸A可以通过涉及其前体化合物修饰的各种化学反应合成。 一种常见的方法是在受控条件下使用特定氧化剂氧化羊毛甾醇衍生物 。反应通常需要催化剂,并在特定温度和压力下进行,以确保获得所需的产物。

工业生产方法: this compound的工业生产通常涉及使用生物技术方法。 例如,this compound的生物合成可以通过在异源宿主(如酿酒酵母)中表达灵芝中特定的细胞色素P450基因来实现 。这种方法允许以大量高效生产this compound,使其适用于工业应用。

化学反应分析

反应类型: 灵芝酸A会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以增强其生物活性或创建具有改进特性的衍生物至关重要。

常见试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物包括this compound的各种衍生物,如灵芝酸C2和7β,15-二羟基-3,11,23-三羰基-羊毛甾-26-酸 。与母体化合物相比,这些衍生物通常表现出增强的生物活性。

相似化合物的比较

灵芝酸A是灵芝中发现的更大三萜类化合物家族的一部分。 一些类似的化合物包括灵芝酸B、灵芝酸C和灵芝酸D 。虽然这些化合物具有相似的化学结构,但它们表现出不同的生物活性和效力。

This compound的独特之处在于它能够有效抑制β-葡萄糖醛酸酶,并能够调节多种信号通路,使其成为具有多种治疗潜力的多功能化合物。

生物活性

Ganoderenic Acid A (GAA) is a prominent triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, known for its extensive therapeutic properties. This article explores the biological activities of GAA, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects, supported by various research findings and case studies.

Overview of Ganoderenic Acid A

Ganoderenic Acid A is one of several bioactive compounds found in Ganoderma lucidum, which has been traditionally used in Asian medicine. Recent studies have highlighted its potential as a therapeutic agent due to its diverse biological activities.

Biological Activities

1. Anti-Cancer Properties

GAA has demonstrated significant anti-cancer effects across various studies:

  • Cell Proliferation Inhibition : GAA inhibits the proliferation of cancer cells, including hepatocellular carcinoma (HCC) cell lines HepG2 and SMMC7721. In vitro studies showed that GAA treatment led to a dose-dependent decrease in cell viability and induced apoptosis by regulating proteins involved in the apoptotic pathway, such as p21 and cleaved caspase-3 .
  • Mechanism of Action : The compound induces cell cycle arrest at the G0/G1 phase and suppresses migration and invasion of cancer cells. It has been shown to downregulate cyclin D1, which is crucial for cell cycle progression .
  • Research Findings : A study indicated that GAA could bind to MDM2, inhibiting its interaction with p53, thus promoting apoptosis in tumor cells .
Cancer TypeEffect of GAAMechanism
Hepatocellular CarcinomaInhibition of proliferation; apoptosisCell cycle arrest; apoptosis regulation
Lung CancerInduction of cytotoxicityMitochondria-mediated apoptosis
Colon CarcinomaSuppression of tumor growthUpregulation of immune response

2. Anti-Inflammatory Effects

GAA exhibits anti-inflammatory properties that contribute to its therapeutic potential:

  • Cytokine Modulation : Studies have shown that GAA can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Mechanism Insights : The anti-inflammatory effects are linked to the inhibition of NF-κB signaling pathways, which play a critical role in regulating immune responses .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of GAA:

  • Epilepsy Model Studies : In animal models induced with seizures, GAA treatment significantly reduced seizure frequency and severity. It was found to decrease neuronal apoptosis and modulate signaling pathways associated with neuronal survival .
  • Mechanism : GAA enhances the expression of protective proteins like Bcl-2 while reducing pro-apoptotic factors such as cleaved caspase-3, indicating its role in promoting neuronal health under stress conditions .

Case Studies

Several case studies illustrate the efficacy of GAA in clinical settings:

  • Cancer Patients : Clinical trials involving patients with metastatic cancers have reported improvements in immune function following treatment with extracts containing GAA, correlating with enhanced overall survival rates .
  • Hepatic Disorders : Patients suffering from liver diseases showed marked improvement in liver function tests after administration of GAA-rich extracts, suggesting hepatoprotective effects .

Metabolic Pathways and Pharmacokinetics

Understanding how GAA is metabolized is crucial for determining its efficacy:

  • Metabolite Identification : Research has identified numerous metabolites of GAA through HPLC-DAD-MS/MS techniques. These metabolites were found in bile, plasma, and urine following intravenous administration in animal models .
  • Bioavailability Studies : The pharmacokinetic profile indicates that GAA has a favorable absorption rate, which may enhance its therapeutic effectiveness when administered properly.

属性

IUPAC Name

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOUFPIPZJGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316083
Record name Ganoderenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100665-40-5
Record name Ganoderenic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100665-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganoderenic Acid A
Reactant of Route 2
Reactant of Route 2
Ganoderenic Acid A
Reactant of Route 3
Ganoderenic Acid A
Reactant of Route 4
Ganoderenic Acid A
Reactant of Route 5
Ganoderenic Acid A
Reactant of Route 6
Reactant of Route 6
Ganoderenic Acid A
Customer
Q & A

Q1: What is the primary target of Ganoderenic Acid A and what are its downstream effects?

A: Research suggests Ganoderenic Acid A acts as a potent inhibitor of the enzyme beta-glucuronidase. [] This inhibition has been linked to a hepatoprotective effect, suggesting it might help protect the liver from injury. [] Further research is needed to fully elucidate the mechanisms and potential therapeutic applications.

Q2: Does Ganoderenic Acid A interact with any drug transporters?

A: While research on Ganoderenic Acid A's interaction with specific drug transporters is limited, one study found that its close relative, Ganoderenic Acid B, does not appear to affect the expression level of the drug transporter ABCB1. [] More research is necessary to understand if Ganoderenic Acid A shares this characteristic and its implications for drug interactions.

Q3: What is the molecular formula and weight of Ganoderenic Acid A?

A3: The molecular formula for Ganoderenic Acid A is C30H44O6. Its molecular weight is 488.65 g/mol.

Q4: What spectroscopic data is available for Ganoderenic Acid A?

A: Structural elucidation of Ganoderenic Acid A has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. [] This technique helps determine the structure and purity of the compound. Additionally, researchers often employ mass spectrometry (MS) for further characterization and identification. []

Q5: What are the known in vitro and in vivo efficacies of Ganoderenic Acid A?

A: Studies demonstrate that Ganoderenic Acid A exhibits hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl4) in in vivo models. [] More research is needed to explore its efficacy in other models and for various conditions.

Q6: Are there analytical methods to characterize and quantify Ganoderenic Acid A?

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array detection (DAD) [] and mass spectrometry (MS) [, ], are widely used for the characterization and quantification of Ganoderenic Acid A in various matrices, including Ganoderma lucidum extracts and biological samples.

Q7: How does the structure of Ganoderenic Acid A influence its activity?

A: While specific structure-activity relationship (SAR) studies focused solely on Ganoderenic Acid A are limited, research on related Ganoderic Acids suggests that the presence of a free carboxyl group is crucial for their inhibitory activity against aldose reductase. [] This insight highlights the importance of specific structural features for the biological activity of these triterpenoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。